REACTION_CXSMILES
|
C([N:8]1[CH2:14][C:11]2([CH2:13][CH2:12]2)[C:10]2([O:18][CH2:17][CH2:16][O:15]2)[CH2:9]1)C1C=CC=CC=1>CCO.[Pd]>[CH2:13]1[C:11]2([CH2:14][NH:8][CH2:9][C:10]32[O:15][CH2:16][CH2:17][O:18]3)[CH2:12]1
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2(C3(CC3)C1)OCCO2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Celite
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Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC12C1(OCCO1)CNC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |